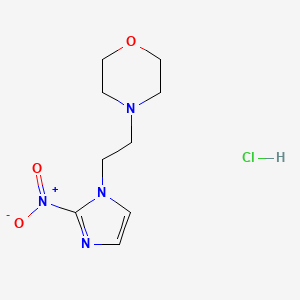
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride is a chemical compound that features a morpholine ring substituted with a 2-(2-nitro-1H-imidazol-1-yl)ethyl group
Méthodes De Préparation
The synthesis of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride typically involves the reaction of morpholine with 2-(2-nitro-1H-imidazol-1-yl)ethyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the monohydrochloride salt .
Analyse Des Réactions Chimiques
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Metronidazole: A nitroimidazole antibiotic used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole antibiotic with similar uses as metronidazole but with a longer half-life.
Ornidazole: A nitroimidazole derivative used to treat protozoal infections and anaerobic bacterial infections.
Propriétés
Numéro CAS |
74141-72-3 |
|---|---|
Formule moléculaire |
C9H15ClN4O3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
4-[2-(2-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-13(15)9-10-1-2-12(9)4-3-11-5-7-16-8-6-11;/h1-2H,3-8H2;1H |
Clé InChI |
DAPIGULQTBODPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=CN=C2[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


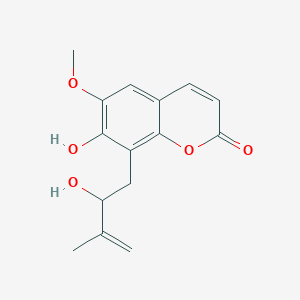
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
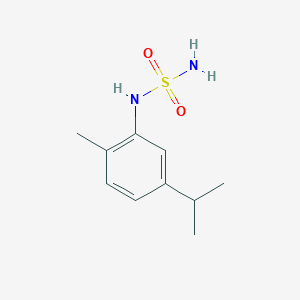
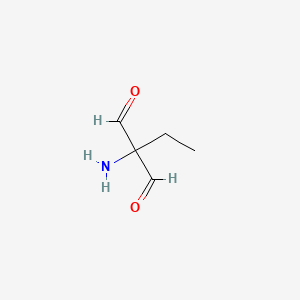
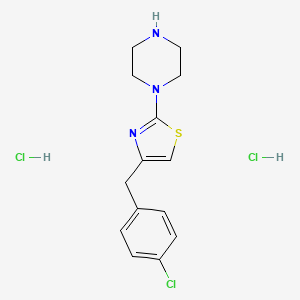
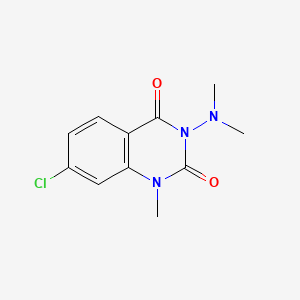
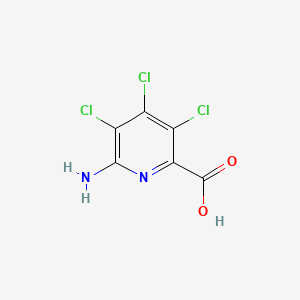
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
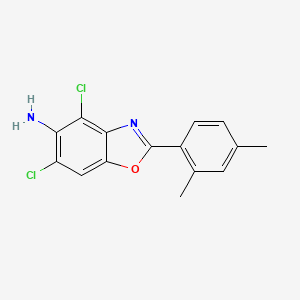
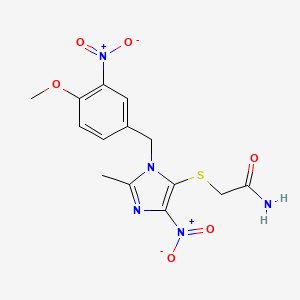
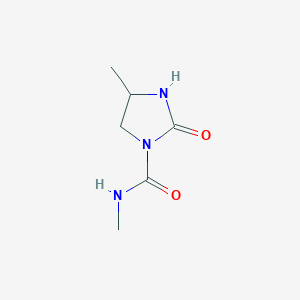
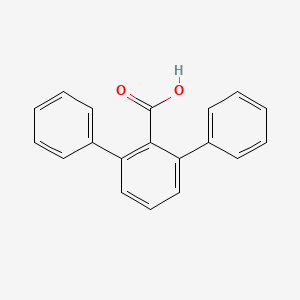
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
